

Phalloidin Staining for Super-Resolution Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: PHALLOIDIN

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Introduction

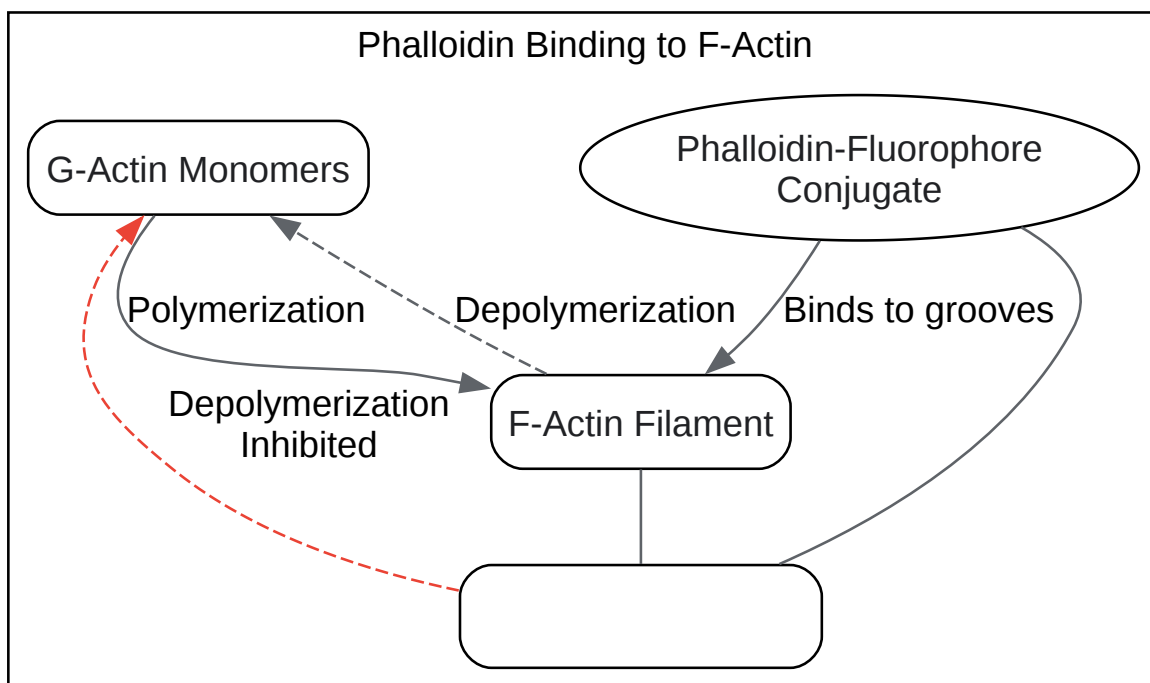
The actin cytoskeleton is a dynamic and intricate network of filaments crucial for a multitude of cellular processes, including cell motility, shape determination, and intracellular transport.^{[1][2]} Visualizing the fine architecture of actin filaments has been a long-standing goal in cell biology. The advent of super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light, has opened new avenues for studying the actin cytoskeleton at the nanoscale.^{[3][4]} **Phalloidin**, a bicyclic peptide isolated from the *Amanita phalloides* mushroom, is a high-affinity probe for filamentous actin (F-actin) and has become an indispensable tool for fluorescence microscopy.^{[1][5][6]} When conjugated to bright and photostable fluorophores, **phalloidin** provides specific and dense labeling of F-actin, making it an ideal candidate for super-resolution imaging modalities such as Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Structured Illumination Microscopy (SIM).^{[5][7][8]}

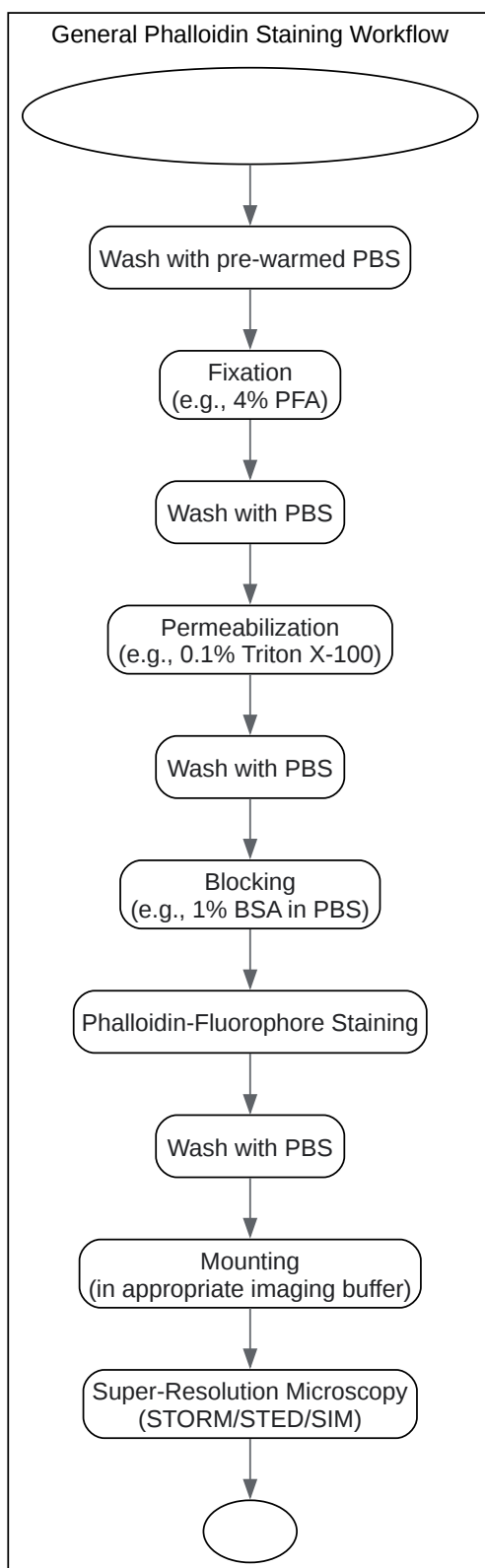
These application notes provide detailed protocols and guidance for utilizing **phalloidin** conjugates to achieve high-quality super-resolution imaging of the actin cytoskeleton.

Principle of Phalloidin Staining

Phalloidin binds specifically and with high affinity (nanomolar range) to the grooves between actin subunits in F-actin filaments.^{[6][7]} This binding stabilizes the actin filaments by preventing

their depolymerization.[9] Unlike antibodies, **phalloidin** binding is not species-specific, allowing for broad application across various organisms.[1] Because **phalloidin** is not cell-permeable, its use is restricted to fixed and permeabilized cells.[1][7] The small size of the **phalloidin** molecule (~1.5 nm) ensures minimal interference with the native structure of the actin filament, allowing for dense labeling crucial for high-resolution imaging.[10]





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